
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one
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Overview
Description
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is an organic compound that belongs to the class of pyrimidines. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their significant role in various biological processes. This compound is characterized by the presence of a pyrimidine ring substituted with chlorine atoms at positions 4 and 6, and a butenone side chain at position 5.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one typically involves the Vilsmeier-Haack reaction, which efficiently converts 4,6-dihydroxypyrimidines to 4,6-dichloropyrimidines . Another regioselective synthetic strategy is to obtain 2-chloropyrimidines from available 2,4-dichloropyrimidines through regioselective dechlorination . These synthetic protocols are complementary to the conventional synthesis of pyrimidines and analogues through the reaction between β-dicarbonyl compounds and components with an N–C–N fragment (urea, thiourea, amidine, or guanidine) .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale chemical synthesis using the aforementioned synthetic routes. The process typically includes the use of chlorinating agents and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Aromatic nucleophilic substitution (SNAr) reactions are common, where nucleophiles replace the chlorine atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines, alkoxides, and thiols are used in SNAr reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry Applications
Antiviral and Anticancer Activity
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one has been studied for its potential as an antiviral agent. Research indicates that chlorinated pyrimidines can serve as precursors for the synthesis of antiviral nucleotide derivatives, which are crucial in the development of drugs targeting viral infections . Additionally, compounds derived from this structure have shown promise in inhibiting cancer cell proliferation by targeting specific metabolic pathways .
Case Study: Antimalarial Activity
A study on triaminopyrimidines demonstrated that modifications to the pyrimidine structure can enhance antimalarial properties. The incorporation of this compound into these compounds resulted in improved efficacy against Plasmodium falciparum, highlighting its potential in treating malaria .
Agricultural Applications
Pesticide Development
The chlorinated pyrimidine derivatives are known to be effective in synthesizing pesticides. The ability to modify the pyrimidine core allows for the design of compounds that can target specific pests while minimizing environmental impact . For example, this compound can be utilized as a scaffold for developing new agrochemicals that enhance crop protection.
Material Science Applications
Polymer Synthesis
In material science, the compound has been explored for its role in synthesizing novel polymers. The enone functional group allows for polymerization reactions that can lead to materials with unique properties suitable for various industrial applications .
Data Tables
Application Area | Specific Use Case | Key Findings |
---|---|---|
Medicinal Chemistry | Antiviral agents | Effective as precursors for antiviral nucleotides |
Anticancer agents | Inhibits cancer cell proliferation | |
Agricultural | Pesticide development | Effective in synthesizing targeted pesticides |
Material Science | Polymer synthesis | Potential for creating novel materials |
Mechanism of Action
The mechanism of action of 4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes and receptors, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 2-(4,6-Dichloropyrimidin-5-yl)acetaldehyde
- N-(2-amino-4,6-dichloropyrimidine-5-yl)formamide
- 4,6-Dichloropyrimidine
Uniqueness
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is unique due to its specific substitution pattern and the presence of a butenone side chain. This structural uniqueness imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .
Biological Activity
4-(4,6-Dichloropyrimidin-5-yl)but-3-en-2-one is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a dichloropyrimidine moiety attached to a butenone structure. This unique arrangement contributes to its biological interactions and potential as a therapeutic agent.
Research indicates that compounds containing pyrimidine rings often exhibit diverse biological activities, including:
- Antitumor Activity : Pyrimidine derivatives have shown promise in inhibiting tumor growth through various pathways, including the inhibition of key enzymes involved in DNA synthesis.
- Antiviral Properties : Certain pyrimidine analogs have been identified as inhibitors of viral replication, particularly in the context of hepatitis B virus (HBV) and other viral infections.
- Anti-inflammatory Effects : Compounds similar to this compound have demonstrated the ability to modulate inflammatory responses.
Biological Activity Data
Activity Type | Mechanism | Reference |
---|---|---|
Antitumor | Inhibition of DNA synthesis | |
Antiviral | Inhibition of HBV replication | |
Anti-inflammatory | Modulation of cytokine release |
Case Studies and Research Findings
- Antitumor Activity : A study highlighted the synthesis of various pyrimidine derivatives, including this compound, which were evaluated for their cytotoxic effects on cancer cell lines. The results indicated that these compounds inhibited cell proliferation significantly compared to controls, suggesting their potential as anticancer agents.
- Antiviral Properties : Another research effort focused on the antiviral efficacy of similar pyrimidine compounds against HBV. The study reported that certain derivatives exhibited potent inhibition of viral replication in vitro, with mechanisms involving interference with viral polymerase activity.
- Anti-inflammatory Effects : A recent investigation into the anti-inflammatory properties of pyrimidine derivatives showed that this compound could reduce pro-inflammatory cytokines in cell cultures exposed to inflammatory stimuli. This finding positions the compound as a candidate for further development in treating inflammatory diseases.
Properties
Molecular Formula |
C8H6Cl2N2O |
---|---|
Molecular Weight |
217.05 g/mol |
IUPAC Name |
(E)-4-(4,6-dichloropyrimidin-5-yl)but-3-en-2-one |
InChI |
InChI=1S/C8H6Cl2N2O/c1-5(13)2-3-6-7(9)11-4-12-8(6)10/h2-4H,1H3/b3-2+ |
InChI Key |
MURIKMKMYXYDOS-NSCUHMNNSA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=C(N=CN=C1Cl)Cl |
Canonical SMILES |
CC(=O)C=CC1=C(N=CN=C1Cl)Cl |
Origin of Product |
United States |
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